5-Amino-6-methoxy-2,3-dihydroinden-1-one
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Overview
Description
5-Amino-6-methoxy-2,3-dihydroinden-1-one is an organic compound with a unique structure that includes an indanone core substituted with amino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-2,3-dihydroinden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Amination: The amino group is introduced at the 5th position through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methoxy-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-6-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-methoxy-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The indanone core can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindan-1-one: Similar structure but lacks the amino group.
2,3-Dihydro-1H-inden-1-one: The parent compound without any substitutions.
5-Amino-2,3-dihydroinden-1-one: Lacks the methoxy group.
Uniqueness
5-Amino-6-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and interactions compared to its analogs.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-amino-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3,11H2,1H3 |
InChI Key |
KRWDAPRPSXPOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)N |
Origin of Product |
United States |
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